molecular formula C18H23FN2O5S B3042889 Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate CAS No. 680215-96-7

Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate

Cat. No.: B3042889
CAS No.: 680215-96-7
M. Wt: 398.5 g/mol
InChI Key: DJYDSZOBMLNZKB-UHFFFAOYSA-N
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Description

Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulphonylmethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the oxadiazole intermediate with a fluorophenyl sulphonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulphonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulphonyl-containing compounds have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate involves its interaction with specific molecular targets. The sulphonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-(3-{[(4-chlorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
  • Methyl 8-(3-{[(4-bromophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate

Uniqueness

Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

methyl 8-[3-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazol-5-yl]octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O5S/c1-25-18(22)8-6-4-2-3-5-7-17-20-16(21-26-17)13-27(23,24)15-11-9-14(19)10-12-15/h9-12H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYDSZOBMLNZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC1=NC(=NO1)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate

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